REACTION_CXSMILES
|
O[C:2]1([C:12]([OH:14])=[O:13])[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]1[OH:11]>S(=O)(=O)(O)O>[OH:11][C:3]1[CH:4]=[C:5]([C:8]([OH:10])=[O:9])[CH:6]=[CH:7][C:2]=1[C:12]([OH:14])=[O:13]
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Name
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1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid
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Quantity
|
100 mg
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Type
|
reactant
|
Smiles
|
OC1(C(C=C(C=C1)C(=O)O)O)C(=O)O
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid which forms is collected
|
Type
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FILTRATION
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Details
|
(by filtration or centrifugation)
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Type
|
DISSOLUTION
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Details
|
The solid is dissolved in 1 N sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)C(=O)O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |